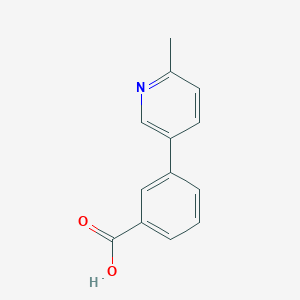

3-(6-Methylpyridin-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(6-methylpyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-5-6-12(8-14-9)10-3-2-4-11(7-10)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUICUVKGSWOGCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Materials Science:beyond Medicine, These Molecules Have Potential Uses in Materials Science. for Example, Benzoic Acid Derivatives Have Been Investigated As Inhibitors for Atomic Layer Deposition Ald , a Technique Used in Fabricating Advanced Electronics. the Ability of the Carboxylic Acid to Bind to Surfaces and the Tunable Properties of the Aromatic System Make Them Suitable Candidates for Controlling Surface Chemistry at the Nanoscale.

Strategic Retrosynthesis of the 3-(6-Methylpyridin-3-yl)benzoic Acid Framework

The retrosynthetic analysis of 3-(6-Methylpyridin-3-yl)benzoic acid reveals several logical disconnection points. The most prominent disconnection is at the carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings. This leads to two primary synthetic precursors: a substituted pyridine and a substituted benzoic acid derivative. This approach is the foundation for numerous cross-coupling strategies.

A primary retrosynthetic route involves disconnecting the C-C bond between the C3 position of the pyridine ring and the C3 position of the benzoic acid. This leads to a (6-methylpyridin-3-yl) precursor and a 3-substituted benzoic acid precursor. The nature of the substituent on each precursor is dictated by the chosen synthetic methodology. For instance, in a Suzuki-Miyaura coupling, one precursor would be a boronic acid or its ester, and the other would be a halide.

Carbon-Carbon Bond Formation Reactions in Pyridine-Benzoic Acid Synthesis

The construction of the pivotal carbon-carbon bond between the pyridine and benzoic acid rings is the cornerstone of synthesizing 3-(6-Methylpyridin-3-yl)benzoic acid. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions for Direct Arylation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds, offering a versatile and highly efficient means of connecting aryl and heteroaryl fragments.

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives. The key reaction for the synthesis of 3-(6-Methylpyridin-3-yl)benzoic acid via this method involves the coupling of (6-Methylpyridin-3-yl)boronic acid with a 3-halobenzoic acid derivative, typically 3-bromobenzoic acid or its corresponding ester.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the activation of the boronic acid. The choice of solvent and ligand can significantly influence the reaction's efficiency.

Table 1: Typical Reaction Components for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Pyridine Precursor | (6-Methylpyridin-3-yl)boronic acid | Nucleophilic partner |

| Benzoic Acid Precursor | Methyl 3-bromobenzoate | Electrophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst |

| Base | K₂CO₃ | Activates boronic acid |

| Solvent | Toluene/Water or Dioxane/Water | Reaction medium |

While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of 3-(6-Methylpyridin-3-yl)benzoic acid and its analogues. These alternatives can be advantageous depending on the availability of starting materials and the desired functional group tolerance.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. For the synthesis of the target molecule, this could involve the reaction of a (6-methylpyridin-3-yl)stannane with a 3-halobenzoic acid derivative. A significant drawback of the Stille coupling is the toxicity of the organotin reagents.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. A (6-methylpyridin-3-yl)zinc halide could be reacted with a 3-halobenzoic acid derivative in the presence of a palladium catalyst. Organozinc reagents are generally more reactive than organoboranes but are also more sensitive to moisture and air.

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. While not a direct route to 3-(6-Methylpyridin-3-yl)benzoic acid, it could be used to synthesize precursors or analogues. For instance, 3-bromo-6-methylpyridine could be coupled with an acrylic acid derivative, followed by further transformations.

Table 2: Comparison of Alternative Palladium-Catalyzed Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Stille Coupling | Organostannane | High functional group tolerance | Toxicity of tin compounds |

| Negishi Coupling | Organozinc | High reactivity | Sensitivity to air and moisture |

| Heck Coupling | - (Alkene partner) | Atom economy | Limited to alkene coupling |

Non-Catalytic C-C Bond Formation Routes for Pyridine-Benzoic Acid Conjugates

While less common for this specific transformation, non-catalytic methods for C-C bond formation exist. The Ullmann reaction , which involves the copper-promoted coupling of two aryl halides, is a classic method for biaryl synthesis. In the context of 3-(6-Methylpyridin-3-yl)benzoic acid, this would entail the coupling of a 3-halo-6-methylpyridine with a 3-halobenzoic acid in the presence of copper powder or a copper salt at high temperatures. However, the harsh reaction conditions and often lower yields compared to palladium-catalyzed methods make it a less favorable approach.

Functional Group Transformations and Derivatization Strategies

Once the 3-(6-Methylpyridin-3-yl)benzoic acid core has been synthesized, the carboxylic acid functional group serves as a versatile handle for further derivatization. These transformations are crucial for modulating the physicochemical properties of the molecule, for example, in the development of pharmaceutical candidates or functional materials.

Common derivatization strategies include:

Esterification: The carboxylic acid can be readily converted to an ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). This is often a necessary step for purification or to modify the compound's solubility.

Amidation: The formation of amides from the carboxylic acid is a key transformation. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents such as HATU or HOBt can be used to facilitate the direct amidation with an amine. This allows for the introduction of a wide variety of substituents.

These functional group transformations significantly expand the chemical space accessible from the core 3-(6-Methylpyridin-3-yl)benzoic acid scaffold.

Carboxylic Acid Functionalization and Amide Coupling Protocols

The carboxylic acid group in 3-(6-Methylpyridin-3-yl)benzoic acid is a versatile handle for introducing a wide array of functional groups, most commonly through the formation of amide bonds. princeton.edunih.gov Amide coupling reactions are a cornerstone of medicinal chemistry, enabling the linkage of the parent acid with various amine-containing fragments to produce libraries of compounds for biological screening.

Standard protocols for this transformation involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. Common coupling reagents are often categorized as carbodiimides, phosphonium (B103445) salts, or uronium salts. peptide.compeptide.comuniurb.it

Carbodiimide-based Reagents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. peptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions and reduce the risk of racemization at adjacent chiral centers, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is typically included. peptide.com The additive traps the O-acylisourea to form an activated ester, which then reacts cleanly with the amine.

Phosphonium and Uronium Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to rapid amide bond formation with minimal side products. peptide.compeptide.com These reagents generate activated esters in situ, which readily couple with amines.

The choice of solvent and base is critical for reaction success. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents, while non-nucleophilic bases like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are used to neutralize acids formed during the reaction. peptide.com

| Coupling Reagent Class | Examples | Common Additives | Typical Base | Key Features |

|---|---|---|---|---|

| Carbodiimides | EDC, DIC | HOBt, HOAt | DIPEA, TEA | Cost-effective; HOBt/HOAt minimizes racemization. peptide.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | None required | DIPEA | High efficiency, useful for hindered couplings. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | None required | DIPEA | Fast reaction times, low racemization. peptide.com |

Modifications of the Pyridine Ring System in Aryl-Substituted Benzoic Acids

Further diversification of the 3-(6-Methylpyridin-3-yl)benzoic acid scaffold can be achieved by modifying the pyridine ring. The electronic nature and reactivity of the pyridine ring can be tuned through various chemical transformations. nih.govrsc.org

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). rsc.org This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. The N-oxide group can activate the C2 and C4 positions for nucleophilic attack. scripps.edu Furthermore, the N-oxide functionality itself can be a key feature for biological interactions or can be removed later in the synthesis via deoxygenation. researchgate.net

Modification of the Methyl Group: The 6-methyl group on the pyridine ring offers another site for functionalization. It can be oxidized to a carboxylic acid, which can then undergo further reactions like esterification or amidation. acs.org Alternatively, halogenation of the methyl group, for instance via free-radical bromination, can install a handle for subsequent nucleophilic substitution or cross-coupling reactions.

Direct C-H Functionalization/Skeletal Editing: Advanced methods in organic synthesis allow for direct C-H functionalization of the pyridine ring, enabling the introduction of new substituents without pre-functionalization. researchgate.net While challenging, these methods provide efficient routes to novel analogues. More recently, skeletal editing techniques have emerged that allow for the swapping of atoms within the pyridine ring itself, for example, transforming a C-N pair into a C-C pair, thus converting the pyridine into a benzene or naphthalene (B1677914) derivative in a single step. nih.gov This offers a powerful strategy for scaffold hopping in drug discovery. nih.gov

| Modification Type | Reagent/Reaction | Position(s) Affected | Outcome |

|---|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂ | Pyridine Nitrogen | Formation of Pyridine N-oxide, alters ring electronics. rsc.orgscripps.edu |

| Methyl Group Oxidation | KMnO₄, SeO₂ | C6-Methyl | Conversion to aldehyde or carboxylic acid. acs.org |

| C-H Functionalization | Transition metal catalysts | Various C-H bonds | Direct introduction of new substituents. researchgate.net |

| Skeletal Editing | Dienophiles | Pyridine Ring Core | Conversion of pyridine to other aromatic systems. nih.gov |

Optimization and Scalability Considerations in Synthetic Pathways for Pyridine-Benzoic Acid Derivatives

The transition from laboratory-scale synthesis to large-scale production of pyridine-benzoic acid derivatives necessitates a thorough optimization of the synthetic route, particularly the key bond-forming step, which is often a Suzuki-Miyaura cross-coupling reaction. mdpi.comlibretexts.org

The Suzuki-Miyaura coupling typically involves the reaction of a boronic acid (or its ester derivative) with an aryl halide, catalyzed by a palladium complex. libretexts.orgnih.govdergipark.org.tr For the synthesis of 3-(6-Methylpyridin-3-yl)benzoic acid, this would involve coupling a 3-halobenzoic acid derivative with a (6-methylpyridin-3-yl)boronic acid derivative, or vice versa. researchgate.netresearchgate.netbeilstein-journals.org

Key parameters for optimization and scale-up include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial. libretexts.org Ligands influence the catalyst's stability, activity, and selectivity. Screening different ligands is often necessary to find the optimal system that provides high yield and turnover number (TON). rsc.org

Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact reaction efficiency and impurity profiles. mdpi.com A systematic Design of Experiments (DoE) approach can be used to efficiently explore the experimental space and identify robust operating conditions. rsc.orgcovasyn.com

Impurity Removal: A major challenge in scaling up palladium-catalyzed reactions is the removal of residual palladium from the final product, which is critical for pharmaceutical applications. scite.airesearchgate.net This can involve treatment with specific scavengers, aqueous washes, or recrystallization. mdpi.comscite.ai Developing an efficient and scalable palladium removal strategy is a key aspect of process development. scite.airesearchgate.net

Cost and Sustainability: For large-scale production, the cost of raw materials, catalysts, and solvents is a major factor. covasyn.com Optimization efforts often focus on reducing catalyst loading, using more environmentally benign solvents, and minimizing the number of purification steps to create a more cost-effective and sustainable process. mdpi.comcovasyn.com

| Parameter | Considerations for Optimization and Scale-Up | Example Goal |

|---|---|---|

| Catalyst Loading | Minimize to reduce cost and residual metal contamination. | Reduce from 1 mol% to <0.1 mol%. mdpi.com |

| Solvent & Base | Select for optimal yield, safety, and environmental impact. Screen various combinations. researchgate.net | Replace hazardous solvents with greener alternatives. |

| Temperature & Time | Fine-tune to maximize yield and minimize side-product formation. mdpi.comrsc.org | Achieve >90% yield in under 5 hours. rsc.org |

| Palladium Removal | Implement effective scavenging or crystallization techniques. scite.airesearchgate.net | Reduce residual Pd to <10 ppm. |

| Throughput | Telescope steps (avoiding intermediate isolation) to improve efficiency. mdpi.com | Increase overall yield by 15-20%. covasyn.com |

Spectroscopic and Spectrometric Techniques for Molecular Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and conformational details of 3-(6-Methylpyridin-3-yl)benzoic acid can be inferred.

Expected ¹H NMR Spectral Characteristics:

The proton NMR spectrum of 3-(6-Methylpyridin-3-yl)benzoic acid would be expected to display a series of distinct signals corresponding to the different sets of non-equivalent protons on the benzoic acid and pyridine rings, as well as the methyl group.

Benzoic Acid Protons: The four protons on the benzoic acid ring would likely appear as complex multiplets in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The exact chemical shifts and splitting patterns would be influenced by the position of the pyridine substituent.

Pyridine Ring Protons: The three protons on the 6-methylpyridine ring would also resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atom and the methyl group.

Methyl Protons: A characteristic singlet corresponding to the three protons of the methyl group would be expected in the upfield region of the spectrum (typically around δ 2.5 ppm).

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its visibility can be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Characteristics:

The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For 3-(6-Methylpyridin-3-yl)benzoic acid , distinct signals would be anticipated for each of the carbon atoms in the benzoic acid and pyridine rings, the methyl group, and the carboxylic acid carbonyl group. The carbonyl carbon would be expected to resonate at a significantly downfield position (typically >165 ppm).

To illustrate, a hypothetical data table of expected NMR chemical shifts is presented below, based on known values for similar substituted benzoic acids and pyridines.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | >165 |

| Benzoic Acid Ring Carbons | - | 128-135 |

| Benzoic Acid Ring Protons | 7.0-8.5 (multiplets) | - |

| Pyridine Ring Carbons | - | 120-150 |

| Pyridine Ring Protons | 7.0-9.0 (multiplets) | - |

| Methyl Group (-CH₃) | ~2.5 (singlet) | ~20 |

This is a hypothetical table based on typical chemical shifts for related structures.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides a highly accurate determination of a compound's molecular weight and can offer insights into its structure through the analysis of fragmentation patterns.

For 3-(6-Methylpyridin-3-yl)benzoic acid (molecular formula C₁₃H₁₁NO₂), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to a mass-to-charge ratio (m/z) that is consistent with its calculated exact mass.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH) or the entire carboxylic acid group (-COOH). The pyridine ring can also undergo characteristic fragmentation. Analysis of these fragments can help to confirm the connectivity of the two aromatic rings.

X-ray Crystallography and Crystal Engineering Principles

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique, coupled with the principles of crystal engineering, can provide a detailed understanding of the solid-state structure of 3-(6-Methylpyridin-3-yl)benzoic acid .

Single Crystal X-ray Diffraction for Definitive Structural Determination

Should suitable single crystals of 3-(6-Methylpyridin-3-yl)benzoic acid be grown, single-crystal X-ray diffraction analysis would yield a wealth of structural information. This would include precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, the crystallographic data would reveal the packing of the molecules in the crystal lattice, including the unit cell dimensions and space group.

While a crystal structure for the specific title compound is not publicly available, a hypothetical table of crystallographic data is presented to illustrate the type of information that would be obtained.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.2 |

| c (Å) | 18.1 |

| β (°) | 95 |

| Volume (ų) | 980 |

| Z | 4 |

This is a hypothetical table for illustrative purposes.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly in Pyridine-Benzoic Acid Systems

The solid-state architecture of organic molecules is governed by a variety of non-covalent intermolecular interactions, with hydrogen bonding often playing a dominant role. In the case of 3-(6-Methylpyridin-3-yl)benzoic acid , the presence of both a carboxylic acid group (a strong hydrogen bond donor) and a pyridine nitrogen atom (a hydrogen bond acceptor) suggests that hydrogen bonding will be a key factor in its supramolecular assembly.

It is well-established that carboxylic acids can form robust hydrogen-bonded dimers. Additionally, the interaction between a carboxylic acid and a pyridine moiety is a classic and well-studied supramolecular synthon. rsc.orghmdb.ca Depending on the relative acidity and basicity (pKa values) of the two groups, this interaction can result in either a neutral co-crystal, where a hydrogen bond exists between the carboxylic acid and the pyridine nitrogen, or a salt, where proton transfer has occurred to form a carboxylate anion and a pyridinium (B92312) cation. rsc.orghsppharma.com

The supramolecular structure of 3-(6-Methylpyridin-3-yl)benzoic acid would likely feature either a hydrogen-bonded network involving the carboxylic acid and the pyridine nitrogen of adjacent molecules, or the classic carboxylic acid dimer synthon, with the pyridine nitrogen potentially engaging in other weaker interactions.

Cocrystallization Studies Involving Benzoic Acid and Pyridine Moieties

The fields of crystal engineering and supramolecular chemistry have extensively explored the cocrystallization of benzoic acid and its derivatives with various pyridine-containing compounds. hmdb.cabldpharm.comnp-mrd.org These studies aim to create novel crystalline materials with tailored physical and chemical properties. The formation of these cocrystals is driven by the predictable and robust nature of the hydrogen bond between the carboxylic acid and the pyridine nitrogen.

By systematically studying the cocrystallization of 3-(6-Methylpyridin-3-yl)benzoic acid with other molecules (coformers), it would be possible to generate a family of new solid forms with potentially different properties. The selection of coformers could be guided by principles of hydrogen bond complementarity and other intermolecular interactions to direct the assembly of specific supramolecular architectures. The resulting cocrystals would be amenable to full structural characterization by single-crystal X-ray diffraction, providing further insights into the intermolecular interaction preferences of the title compound.

Polymorphism and Solid Form Characterization of Related Benzoic Acid Derivatives

The ability of a compound to exist in more than one crystalline form, known as polymorphism, is a critical area of study in solid-state chemistry. Benzoic acid derivatives, owing to their conformational flexibility and capacity for forming robust hydrogen-bonding synthons, exhibit a rich polymorphic landscape. The specific substitution pattern on the benzoic acid ring, along with the crystallization conditions, plays a decisive role in determining which polymorphic form is obtained. uky.edu The study of these different solid forms is essential as polymorphs of the same compound can have distinct physicochemical properties.

Research into related benzoic acid structures reveals that polymorphism is a common phenomenon. For instance, investigations into a series of 3-methyl-2-(phenylamino)benzoic acids demonstrated that the substitution pattern is a key determinant of polymorphism. uky.edu In one study, while four derivatives each crystallized as a single form, a fifth compound was found to exist in three distinct polymorphic forms as well as a solvate. uky.edu This highlights that even subtle changes to the molecular structure can have a profound impact on the crystal packing and lead to multiple crystalline forms.

A clear example of conformational polymorphism is observed in 3-(azidomethyl)benzoic acid , which crystallizes in three different forms (Polymorphs A, B, and C). nih.gov These polymorphs arise from the different conformations of the azidomethyl group relative to the benzoic acid core. nih.gov Despite these conformational differences, all three structures exhibit similar primary intermolecular interactions, including the classic carboxylic acid dimer and π–π stacking motifs. nih.gov The polymorphs were obtained through slow evaporation from different solvents, demonstrating the influence of the crystallization environment on the resulting solid form. nih.gov

Table 1: Crystallographic Data for the Polymorphs of 3-(azidomethyl)benzoic acid nih.gov

| Parameter | Polymorph A | Polymorph B | Polymorph C |

|---|---|---|---|

| Crystallization Solvent | tert-Butyl methyl ether | Chloroform | Methanol |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c | P2₁/c |

| a (Å) | 10.3398 (4) | 12.3333 (4) | 5.8617 (2) |

| b (Å) | 7.9171 (3) | 5.0089 (2) | 12.1643 (4) |

| c (Å) | 10.4533 (4) | 13.9113 (5) | 11.6664 (4) |

| β (º) | 112.511 (2) | 104.938 (2) | 99.417 (2) |

| Volume (ų) | 790.54 (5) | 830.73 (5) | 820.24 (5) |

Another benzoic acid derivative known to exhibit polymorphism is 2,6-dimethoxybenzoic acid , which has at least three reported polymorphic forms. mdpi.com Form I is the thermodynamically stable form, while Forms II and III are metastable. mdpi.com The different polymorphs are associated with different molecular conformations. The metastable forms, II and III, contain molecules in a syn-planar conformation that facilitates the formation of carboxylic acid homodimers. mdpi.com The crystallization outcome for this compound can be influenced by factors such as the cooling rate and the use of crystallization additives. mdpi.com

The structural similarity between different functional groups can also influence solid-form behavior. A study on o-toluic acid (o-methylbenzoic acid) and o-chlorobenzoic acid revealed the existence of additional polymorphs for o-toluic acid (Forms II and III). rsc.org Furthermore, a 1:1 co-crystal of the two acids was obtained which exhibited disorder, with the chlorine atom and the methyl group occupying the same crystallographic positions. rsc.org This disorder and the polymorphism of o-toluic acid are attributed to the small energy differences associated with interchanging the two functional groups and the different possible packing arrangements of the hydrogen-bonded ribbons that characterize their structures. rsc.org

The phenomenon is not limited to complex derivatives. A simple and well-studied example is p-aminobenzoic acid (pABA), a model compound known to crystallize in several polymorphic forms, including the commonly known α and β forms, as well as a γ polymorph and a high-pressure δ form. rsc.org The extensive study of pABA has provided significant insight into the solid-form energy landscape of substituted benzoic acids. rsc.org

General Principles of Molecular Interaction and Target Engagement in Pyridine-Benzoic Acid Derivatives

The molecular interactions of pyridine-benzoic acid derivatives with their biological targets are governed by a combination of non-covalent forces. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor. nih.gov The benzoic acid group provides a carboxylic acid function that can act as both a hydrogen bond donor and acceptor, and it can also engage in ionic interactions when deprotonated. iomcworld.com The aromatic nature of both rings allows for π-π stacking and hydrophobic interactions with complementary residues in a protein's binding pocket. nih.gov

Structure-Activity Relationship (SAR) Analysis in Related Pyridine-Benzoic Acid Scaffolds

The biological activity of pyridine-benzoic acid derivatives can be significantly modulated by altering the substituents on both the pyridine and benzoic acid rings.

Structure-activity relationship (SAR) studies on various pyridine-benzoic acid scaffolds have revealed key insights into the influence of substituents. Generally, the presence and position of functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance biological activities, such as antiproliferative effects. nih.govnih.gov Conversely, the introduction of bulky groups or halogen atoms may lead to a decrease in activity. nih.govnih.gov

In the context of specific targets, for example, with EP4 receptor antagonists, modifications to the pyridine and benzoic acid cores have led to the identification of potent compounds. nih.gov The position of substituents on the benzoic acid ring can also dramatically alter activity. For instance, a methyl group at the meta position of the carboxyl group in a diphenylamine-based retinoid containing a benzoic acid moiety resulted in antagonistic activity. nih.gov

The following table summarizes the general impact of substituent variations on the biological activity of pyridine-benzoic acid scaffolds based on findings from related compounds.

| Substituent | Position | General Impact on Activity | Reference |

| -OMe, -OH, -NH2 | Various | Enhancement | nih.gov, nih.gov |

| Halogens, Bulky Groups | Various | Decrease | nih.gov, nih.gov |

| Methyl | meta to -COOH | Can confer antagonistic activity | nih.gov |

The three-dimensional conformation of pyridine-benzoic acid derivatives is a critical determinant of their binding affinity and selectivity. The rotational freedom around the bond connecting the two aromatic rings allows the molecule to adopt various conformations. The preferred conformation is influenced by the substitution pattern on the rings, which can introduce steric hindrance and alter the electronic properties of the molecule. rsc.org

The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is essential for potent activity. For example, in the case of cocrystals formed between etoricoxib (B1671761) (which contains a 6-methylpyridin-3-yl group) and benzoic acid derivatives, the conformation of the etoricoxib molecule is influenced by the specific benzoic acid derivative used. nih.gov This highlights the role of intermolecular interactions in dictating the conformational preferences of the pyridine-containing scaffold.

Mechanistic Insights into Biological Activities for Analogous Pyridine-Benzoic Acid Derivatives

Analogous pyridine-benzoic acid structures have been investigated for their ability to modulate the function of various proteins, including transmembrane regulators and enzymes.

Small molecules can modulate the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel crucial for maintaining fluid balance across epithelial surfaces. nih.gov These modulators are classified as potentiators, which increase the channel's open probability, or correctors, which aid in the proper folding and trafficking of the protein to the cell membrane. nih.govcff.org While specific studies on 3-(6-Methylpyridin-3-yl)benzoic acid as a CFTR modulator are not prevalent, the general chemical features of this scaffold, including its hydrogen bonding capabilities and aromatic systems, are consistent with those found in known CFTR modulators. nih.gov The mechanism of action for such compounds typically involves direct binding to the CFTR protein, leading to conformational changes that enhance its function. bris.ac.uk

JNK Inhibition: Pyridopyrimidinone derivatives, which share structural similarities with pyridine-based compounds, have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK). nih.gov The inhibition mechanism often involves key hydrogen bonding interactions within the kinase's active site. Modifications to the core structure, such as altering substituents on the pyridine ring, can significantly impact inhibitory potency. nih.gov

Carbonic Anhydrase Inhibition: Heterocyclic sulfonamides, including those with pyridine scaffolds, are well-known inhibitors of carbonic anhydrases (CAs). nih.govmdpi.com These enzymes play a role in various physiological processes, and their inhibition has therapeutic applications. rsc.orgnih.govwikipedia.org The inhibitory mechanism typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. While 3-(6-Methylpyridin-3-yl)benzoic acid is not a sulfonamide, benzoic acid derivatives themselves have been studied as CA inhibitors, though they generally show weaker activity compared to sulfonamides. rsc.org

Protein Tyrosine Phosphatase Inhibition: Protein tyrosine phosphatases (PTPs) are crucial in signal transduction pathways. sigmaaldrich.com Benzoic acid derivatives have been identified as competitive inhibitors of PTPs. nih.govnih.gov For instance, 2-(oxalylamino)-benzoic acid acts as a competitive inhibitor by mimicking the binding of the natural substrate and forming hydrogen bonds with the PTP signature motif in the active site. nih.gov

EP4 Receptor Antagonism: Pyridine-benzoic acid scaffolds have been successfully developed as antagonists for the prostaglandin (B15479496) EP4 receptor, a target for inflammatory and pain conditions. nih.govnih.gov The mechanism of antagonism involves the binding of the molecule to the receptor, preventing the binding of the natural ligand, prostaglandin E2. Structure-activity relationship studies have shown that specific substitution patterns on both the pyridine and benzoic acid rings are crucial for high-potency antagonism. nih.gov

The following table provides a summary of the inhibitory mechanisms for analogous pyridine-benzoic acid derivatives against various enzymes and receptors.

| Target | Inhibition Mechanism | Key Structural Features | Reference |

| JNK | Competitive inhibition in the active site | Hydrogen bonding interactions | nih.gov |

| Carbonic Anhydrase | Coordination to the active site zinc ion (for sulfonamides); weaker interactions for benzoic acids | Sulfonamide group; Benzoic acid moiety | nih.gov, rsc.org |

| Protein Tyrosine Phosphatases | Competitive inhibition, mimicking substrate binding | Carboxylic acid group for hydrogen bonding | nih.gov, nih.gov |

| EP4 Receptors | Antagonism, blocking natural ligand binding | Specific substitution patterns on both rings | nih.gov, nih.gov |

Receptor Antagonism Mechanisms (e.g., Metabotropic Glutamate (B1630785) Receptor Subtype 5)

The metabotropic glutamate receptor subtype 5 (mGluR5) has been identified as a key target in the central nervous system for treating conditions like anxiety, pain, and addiction. nih.govnih.gov Non-competitive antagonists of mGluR5, such as those based on a pyridine-aromatic scaffold, have been the subject of extensive research. These antagonists bind to an allosteric site within the transmembrane domain of the receptor. nih.gov

Structure-activity relationship (SAR) studies on related compounds, such as N-(6-methylpyridin-yl)-substituted aryl amides and 2-methyl-6-(substituted-arylethynyl)pyridines, provide valuable insights into the potential interactions of 3-(6-Methylpyridin-3-yl)benzoic acid with receptors like mGluR5. nih.govnih.gov The potent and selective noncompetitive mGluR5 antagonist 2-methyl-6-(phenylethynyl)pyridine (MPEP) has been a critical tool in understanding the role of this receptor in various CNS disorders. nih.govnih.gov

In a series of N-(6-methylpyridin-yl)-substituted aryl amides, the nature and position of substituents on the benzoic acid ring were found to be critical for antagonist activity. The general structure involves a 2-methyl-6-aminopyridine core connected to a substituted benzoic acid. nih.gov While most structural variations to the amide template were not well-tolerated, some potent antagonists were discovered. nih.govnih.gov For instance, the introduction of a cyano (CN) group at the 3-position of the benzoic acid ring was found to be important for potent activity at mGluR5 in a related series of compounds. nih.gov

The following table illustrates the structure-activity relationships of a series of N-(6-methylpyridin-yl)-substituted aryl amides as mGluR5 antagonists, highlighting the impact of substitutions on the benzoic acid ring.

| Compound | Benzoic Acid Substitution | mGluR5 Binding Affinity (Ki, nM) |

| Amide Analogue 1 | 4-Methoxy | >10,000 |

| Amide Analogue 2 | 3-Cyano | 130 |

| Amide Analogue 3 | 3-Bromo | 250 |

| Amide Analogue 4 | 4-Fluoro | >10,000 |

This interactive table is based on data for N-(6-methylpyridin-yl)-substituted aryl amides, which are structurally related to 3-(6-Methylpyridin-3-yl)benzoic acid. The data is provided to illustrate SAR principles for the broader pyridine-benzoic acid scaffold.

These findings suggest that for 3-(6-Methylpyridin-3-yl)benzoic acid, the presence of the methyl group on the pyridine ring and the linkage to the benzoic acid at the 3-position are likely key determinants of its potential receptor antagonism. The electronic properties and steric bulk of any additional substituents on either ring would be expected to modulate binding affinity and antagonist potency.

Antimicrobial Activity Mechanisms of Pyridine-Containing Compounds

One of the key roles of the pyridine moiety is to improve the water solubility of a compound due to its basicity, which can enhance its bioavailability and interaction with microbial targets. mdpi.comresearchgate.netopenaccessjournals.com The geometry of the molecule, dictated by the pyridine nucleus and its substituents, determines the specific interaction with microbial proteins, defining its antimicrobial selectivity. mdpi.comresearchgate.netopenaccessjournals.com

The antimicrobial mechanisms of pyridine compounds can include:

Interaction with Essential Enzymes: Some pyridine derivatives have been shown to bind to and inhibit enzymes crucial for microbial survival, such as thymidylate kinase. mdpi.com

Disruption of Cell Membranes: Cationic pyridinium salts, a subclass of pyridine derivatives, can disrupt the integrity of bacterial cell membranes, leading to cell death. The balance between hydrophobicity and hydrophilicity, often influenced by the length of alkyl chains attached to the pyridine nitrogen, is crucial for this activity. mdpi.com

Inhibition of Biofilm Formation: Certain N-alkylated pyridine-based salts have demonstrated the ability to inhibit the formation of biofilms, which are protective communities of microorganisms that are often resistant to conventional antibiotics. mdpi.com

The structure-activity relationship in antimicrobial pyridine compounds is complex. The presence of various functional groups on the pyridine ring can facilitate interactions with molecular targets and enhance the compound's antimicrobial properties. researchgate.net For instance, the fusion of the pyridine ring with other heterocyclic structures can lead to improved therapeutic effects. mdpi.comresearchgate.net

While specific antimicrobial data for 3-(6-Methylpyridin-3-yl)benzoic acid is not available, its pyridine-benzoic acid scaffold suggests potential for antimicrobial activity through mechanisms common to this class of compounds. The methyl group on the pyridine ring and the carboxylic acid group on the benzene ring would influence its physicochemical properties and potential interactions with microbial targets.

Broader Academic Research Applications and Future Trajectories for Pyridine Benzoic Acid Compounds

Utilization in Chemical Probe Design and Development

Chemical probes are indispensable small molecules used to study biological systems and validate therapeutic targets. rjeid.com The pyridine-benzoic acid scaffold is well-suited for this role due to its inherent structural and chemical properties. The pyridine (B92270) ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets, while the carboxylic acid group provides a convenient handle for conjugation to reporter tags, affinity matrices, or reactive groups for covalent modification. rsc.org

The development of high-quality chemical probes requires a stringent set of criteria, including high potency and selectivity for the intended target. nih.gov Pyridine-based compounds have been successfully developed as selective probes for various protein families, such as kinases. For instance, the trisubstituted pyridine-based compound CCT251545 is a potent and selective chemical probe for cyclin-dependent kinases 8 and 19 (CDK8/CDK19), which are involved in transcriptional regulation and have been implicated in cancer. nih.gov Similarly, imidazo[1,5-a]pyridine-based fluorophores have been synthesized and investigated as fluorescent probes for cell membranes, leveraging their photophysical properties to study membrane dynamics. nih.gov These examples highlight the potential of the broader pyridine-containing class of molecules in creating sophisticated tools for chemical biology.

Table 1: Pyridine-Based Scaffolds in Chemical Probe Development

| Scaffold/Compound Class | Target/Application | Key Features & Findings |

| Trisubstituted Pyridines | Kinases (e.g., CDK8/CDK19) | High potency and selectivity, enabling the study of specific kinase functions in cancer biology. nih.gov |

| Imidazo[1,5-a]pyridines | Cell Membranes | Solvatochromic fluorescence, allowing for the probing of membrane fluidity and dynamics. nih.gov |

| General Pyridine Derivatives | Various Biological Targets | The pyridine nitrogen acts as a hydrogen bond acceptor, and the aromatic system allows for π-stacking interactions, crucial for target engagement. researchgate.net |

Contributions to Lead Optimization and Drug Discovery Processes within Benzoic Acid-Pyridine Chemical Space

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in over 7000 drug molecules. Its presence can enhance aqueous solubility, metabolic stability, and the ability to interact with biological targets. rsc.orgresearchgate.net The combination of a pyridine ring with a benzoic acid moiety creates a versatile pharmacophore for drug discovery and lead optimization. researchgate.netresearchgate.net

The process of drug discovery often involves identifying a "hit" compound and then chemically modifying it in a process called lead optimization to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The benzoic acid-pyridine scaffold is highly tractable for such modifications. For example, in the development of novel antitubercular agents, a pyridine carboxamide derivative was identified as a promising hit. nih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies, involving modifications to the pyridine and other parts of the molecule, led to the identification of a lead candidate with improved efficacy in a chronic mouse model of tuberculosis. nih.gov This iterative process of synthesis and biological testing is central to modern drug discovery. namiki-s.co.jp

The strategy of "scaffold hopping," where the core structure of a known active molecule is replaced with a different but functionally similar one, is also employed. This can lead to new intellectual property and improved drug-like properties. namiki-s.co.jp The pyridine-benzoic acid framework is an attractive option for scaffold hopping due to its proven success in numerous therapeutic areas, including cancer and infectious diseases. nih.govnih.gov

Table 2: Examples of Pyridine-Benzoic Acid Scaffolds in Drug Discovery

| Compound Class | Therapeutic Area | Target/Mechanism | Optimization Strategy |

| Pyridine Carboxamides | Tuberculosis | AmiC-dependent prodrug activation and autophagy induction | SAR studies to improve potency and in vivo efficacy. nih.govresearchgate.net |

| 4-(Arylamino)-1-phenyl-1H-pyrazolo [3,4-b]pyridine-5-carboxylic acids | Antibacterial | Undisclosed | Synthesis of derivatives to establish activity against drug-resistant bacteria. rsc.org |

| Fused Pyridine Rings (e.g., Pyrano[3,2-c]pyridine) | Cancer | Tubulin depolymerization | Design of hybrid molecules to enhance antiproliferative activity. nih.gov |

Advances in Materials Science through Crystal Engineering and Supramolecular Chemistry

Crystal engineering focuses on the rational design and synthesis of solid-state structures with desired properties. ias.ac.in This field heavily relies on understanding and utilizing non-covalent interactions, such as hydrogen bonds, to assemble molecules into predictable arrangements. ias.ac.in The combination of a carboxylic acid and a pyridine ring is one of the most robust and widely studied "supramolecular synthons" in crystal engineering. rsc.orgacs.orgnih.gov

The acidic proton of the carboxylic acid group readily forms a strong O-H···N hydrogen bond with the basic nitrogen atom of the pyridine ring. nih.govacs.org This interaction is highly reliable and has been used to construct a vast array of co-crystals, which are crystalline structures containing two or more different molecular components in a stoichiometric ratio. acs.orgresearchgate.netacs.org By systematically varying the substituents on the benzoic acid and pyridine components, researchers can fine-tune the resulting crystal packing and, consequently, the material's physical properties. acs.org

These self-assembled structures have potential applications in various areas of materials science. For instance, the incorporation of pyridine-dicarboxylic acids into polyesters is being explored for creating sustainable and circular materials with enhanced thermal and mechanical properties. wur.nlresearchgate.net Furthermore, the precise control over molecular assembly offered by the carboxylic acid-pyridine synthon can be used to create porous materials, liquid crystals, and stimulus-responsive systems. rsc.orgacs.org

Table 3: Supramolecular Synthons Involving Pyridine-Carboxylic Acid Motifs

| Synthon Type | Interacting Groups | Description | Common Resulting Structures |

| Carboxylic Acid-Pyridine Heterosynthon | (Carboxyl)O-H···N(Pyridine) | A highly robust and predictable hydrogen bond between the acid and the pyridine nitrogen. acs.orgnih.gov | Co-crystals, linear chains, 2D sheets. rsc.orgtandfonline.com |

| Carboxylic Acid Dimer Homosynthon | (Carboxyl)O-H···O=C(Carboxyl) | A common motif where two carboxylic acid molecules form a hydrogen-bonded dimer. Often competes with the heterosynthon. | Dimers, catemers. |

| Secondary Interactions | C-H···O, π-π stacking | Weaker interactions that provide additional stability and direct the three-dimensional packing of the crystal. tandfonline.com | Complex 3D networks. |

Emerging Research Areas and Unexplored Biological Pathways for Pyridine-Benzoic Acid Scaffolds

While pyridine-benzoic acid derivatives are well-established in areas like oncology and infectious disease, new frontiers continue to emerge. rsc.orgbohrium.com The chemical versatility of this scaffold allows for its adaptation to target novel biological pathways and address unmet medical needs. researchgate.net

One emerging area is the targeting of protein-protein interactions (PPIs), which are notoriously difficult to inhibit with small molecules. The extended and rigid nature of some pyridine-benzoic acid derivatives can be adapted to mimic peptide secondary structures, enabling them to bind to the large, flat interfaces involved in PPIs. Furthermore, the pyridine nucleus is being explored in the development of agents for neurodegenerative disorders and as anti-inflammatory agents. researchgate.net

The development of new synthetic methodologies also opens doors to novel derivatives with unique biological profiles. For example, fusing additional heterocyclic rings to the pyridine-benzoic acid core can create structurally complex molecules with distinct three-dimensional shapes, potentially allowing them to interact with previously "undruggable" targets. nih.gov Researchers are actively designing and synthesizing new libraries of these compounds to screen against a wide range of biological targets, from enzymes to receptors, in the hope of uncovering new therapeutic applications. researchgate.netnih.gov

Challenges and Opportunities in Sustainable Chemical Synthesis of Heterocyclic Carboxylic Acids

The synthesis of heterocyclic compounds, including pyridine-carboxylic acids, has traditionally relied on methods that often use harsh reagents, volatile organic solvents, and generate significant chemical waste. researchgate.net The principles of green chemistry aim to address these issues by developing more environmentally benign and efficient synthetic routes. rasayanjournal.co.inbohrium.comrsc.org

Challenges:

Catalyst Cost and Recovery: Many modern synthetic methods rely on expensive transition metal catalysts (e.g., palladium). mdpi.com Recovering and reusing these catalysts can be difficult, adding to the cost and environmental burden.

Harsh Conditions: Some traditional reactions require high temperatures, high pressures, or strongly acidic/basic conditions, leading to high energy consumption and the potential for side reactions.

Opportunities:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions. researchgate.netrasayanjournal.co.in

Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which improves efficiency, reduces waste, and simplifies procedures. researchgate.netrsc.orgrsc.org

Green Solvents and Catalysts: The use of water, ionic liquids, or bio-based solvents instead of volatile organic compounds is a key area of research. mdpi.com Similarly, developing catalysts from abundant, non-toxic metals or using organocatalysts like pyridine-2-carboxylic acid itself, presents a sustainable alternative. rsc.org

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing, contributing to a more sustainable manufacturing process.

The transition to greener synthetic methods is crucial for the long-term viability of producing important chemical building blocks like 3-(6-Methylpyridin-3-yl)benzoic acid and other heterocyclic carboxylic acids for academic and industrial research. wur.nlbohrium.com

Q & A

Q. What synthetic strategies are recommended for 3-(6-Methylpyridin-3-yl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Two-Step Synthesis Approach (adapted from benzoic acid derivatives in ):

- Coupling Reaction : React 6-methylpyridine-3-boronic acid with a substituted benzoic acid precursor under Suzuki-Miyaura conditions (Pd catalyst, base, and solvent like DMF/water).

- Oxidation : Convert intermediates to the final carboxylic acid using oxidizing agents (e.g., KMnO₄ or H₂O₂ in alkaline media at 10–50°C).

- Optimization Tips :

Q. How should researchers purify 3-(6-Methylpyridin-3-yl)benzoic acid for biological assays?

Methodological Answer :

- Crystallization : Use mixed solvents (e.g., ethanol/water) to recrystallize the compound. Slow cooling enhances crystal purity.

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane/ethyl acetate → methanol) for polar impurities.

- Acid-Base Extraction : Leverage the compound’s carboxylic acid group by dissolving in aqueous NaOH, followed by acidification (HCl) to precipitate pure product .

Q. What analytical techniques are critical for characterizing 3-(6-Methylpyridin-3-yl)benzoic acid?

Methodological Answer :

- Spectroscopy :

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of 3-(6-Methylpyridin-3-yl)benzoic acid, particularly in autophagy or kinase pathways?

Methodological Answer :

- In Vitro Assays :

- Autophagy Induction : Use LC3-II Western blotting in prostate cancer cell lines (e.g., PC-3) treated with the compound. Compare results to positive controls like rapamycin .

- Kinase Inhibition : Screen against mTOR/p70S6K using ELISA or fluorescence-based kinase activity assays. IC₅₀ values can guide dose-response studies .

- Data Interpretation : Normalize to housekeeping proteins (e.g., β-actin) and validate with siRNA knockdowns to confirm target specificity.

Q. What computational strategies predict target interactions for 3-(6-Methylpyridin-3-yl)benzoic acid?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to mTOR or pyridine-recognizing receptors. Prioritize docking poses with lowest binding energies.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .

- Validation : Correlate computational predictions with experimental SPR (surface plasmon resonance) binding affinity measurements.

Q. How can structural data contradictions (e.g., NMR vs. crystallography) be resolved for derivatives of this compound?

Methodological Answer :

Q. What safety protocols are essential for handling 3-(6-Methylpyridin-3-yl)benzoic acid in academic labs?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous release to prevent environmental contamination .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.